molecular formula C15H18N6O B5723074 N-(4-{[[(4,6-dimethyl-2-pyrimidinyl)amino](imino)methyl]amino}phenyl)acetamide

N-(4-{[[(4,6-dimethyl-2-pyrimidinyl)amino](imino)methyl]amino}phenyl)acetamide

Cat. No. B5723074
M. Wt: 298.34 g/mol
InChI Key: GJJINOQFEWSYQU-UHFFFAOYSA-N
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Description

N-(4-{[[(4,6-dimethyl-2-pyrimidinyl)amino](imino)methyl]amino}phenyl)acetamide, also known as DPA-714, is a small molecule that belongs to the family of translocator protein (TSPO) ligands. It has been extensively studied for its potential applications in various fields of scientific research, such as neuroimaging, cancer research, and inflammation studies.

Mechanism of Action

N-(4-{[[(4,6-dimethyl-2-pyrimidinyl)amino](imino)methyl]amino}phenyl)acetamide binds to the TSPO, which is a transmembrane protein that is expressed in various tissues, including the brain, immune cells, and cancer cells. TSPO is involved in various cellular processes, such as cholesterol transport, steroid synthesis, and apoptosis. This compound binding to TSPO modulates its activity, leading to the regulation of various cellular processes.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects, depending on the tissue and cell type. In the brain, this compound has been shown to modulate neuroinflammation, which is implicated in various neurological disorders, such as Alzheimer's disease, Parkinson's disease, and multiple sclerosis. In cancer cells, this compound has been shown to induce apoptosis and suppress angiogenesis, leading to the inhibition of cancer cell growth. In immune cells, this compound has been shown to regulate the immune response and inflammation.

Advantages and Limitations for Lab Experiments

N-(4-{[[(4,6-dimethyl-2-pyrimidinyl)amino](imino)methyl]amino}phenyl)acetamide has several advantages for lab experiments, such as its high affinity for TSPO, its stability, and its ability to cross the blood-brain barrier. However, it also has some limitations, such as its potential toxicity at high concentrations, its limited solubility in water, and its potential non-specific binding to other proteins.

Future Directions

N-(4-{[[(4,6-dimethyl-2-pyrimidinyl)amino](imino)methyl]amino}phenyl)acetamide has several potential future directions for scientific research. In neuroimaging, this compound can be used to investigate the role of neuroinflammation in various neurological disorders, such as depression, anxiety, and schizophrenia. In cancer research, this compound can be used to develop novel cancer therapies that target TSPO. In inflammation studies, this compound can be used to investigate the role of TSPO in the regulation of immune response and inflammation in various diseases, such as autoimmune disorders and infectious diseases. Additionally, this compound can be modified to improve its pharmacokinetic properties, such as solubility and bioavailability, and to reduce its potential toxicity.

Synthesis Methods

The synthesis of N-(4-{[[(4,6-dimethyl-2-pyrimidinyl)amino](imino)methyl]amino}phenyl)acetamide involves a multistep process that starts with the reaction between 4-aminobenzylamine and 4-nitrophenylacetic acid, followed by the reduction of the nitro group to an amino group using palladium on carbon. The resulting compound is then reacted with 4,6-dimethyl-2-pyrimidinylamine to obtain this compound.

Scientific Research Applications

N-(4-{[[(4,6-dimethyl-2-pyrimidinyl)amino](imino)methyl]amino}phenyl)acetamide has been extensively studied for its potential applications in various fields of scientific research, such as neuroimaging, cancer research, and inflammation studies. In neuroimaging, this compound is used as a radiotracer to visualize and quantify the expression of TSPO in vivo, which is a marker of neuroinflammation. In cancer research, this compound has been shown to inhibit the growth of cancer cells by inducing apoptosis and suppressing angiogenesis. In inflammation studies, this compound has been used to investigate the role of TSPO in the regulation of immune response and inflammation.

properties

IUPAC Name

N-[4-[[(E)-N'-(4,6-dimethylpyrimidin-2-yl)carbamimidoyl]amino]phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N6O/c1-9-8-10(2)18-15(17-9)21-14(16)20-13-6-4-12(5-7-13)19-11(3)22/h4-8H,1-3H3,(H,19,22)(H3,16,17,18,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GJJINOQFEWSYQU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)N=C(N)NC2=CC=C(C=C2)NC(=O)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=NC(=N1)/N=C(\N)/NC2=CC=C(C=C2)NC(=O)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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